1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole
Description
1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole is a pyrazole derivative featuring a phenyl group at the 1-position and a stereochemically defined (2R)-pyrrolidinyl moiety at the 3-position. The pyrrolidinyl group introduces chirality and a basic nitrogen atom, which can influence solubility, stereoselective interactions, and bioactivity. This compound’s structure allows for diverse chemical modifications, making it a scaffold of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-phenyl-3-pyrrolidin-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-5-11(6-3-1)16-10-8-13(15-16)12-7-4-9-14-12/h1-3,5-6,8,10,12,14H,4,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHGWYMRTDYVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Phenylhydrazine with Haloacetophenones
A classical and efficient route involves the condensation of phenylhydrazine with 4-haloacetophenone derivatives to generate 1-phenyl-3-(haloaryl)-1H-pyrazoles, which serve as key intermediates for further functionalization.
- The reaction proceeds via nucleophilic attack of phenylhydrazine on the carbonyl group of haloacetophenone, followed by cyclization to the pyrazole ring.
- Subsequent formylation using Vilsmeier-Haack reagent (POCl3 in DMF) introduces aldehyde functionality at the 4-position, yielding 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, crucial intermediates for further derivatization.
General Cyclocondensation Procedure for Substituted Pyrazoles
- Starting materials such as 1-phenylpyrazolidin-3-one are converted to 3-hydroxy-1-phenyl-1H-pyrazole.
- This intermediate undergoes formylation or acetylation to yield 4-carbaldehyde or ethanone derivatives.
- Pyrazole triflates are then prepared by triflation of the hydroxy group using triflic anhydride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature.
Palladium-Catalyzed Cross-Coupling Reactions for Functionalization
Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) have become predominant for introducing diverse substituents at the 3-position of 1-phenylpyrazoles.
Synthesis of Pyrazole Triflates
Suzuki-Miyaura Cross-Coupling
- Pyrazole triflates react with various (hetero)aryl boronic acids under Pd(PPh3)4 catalysis in the presence of a base such as K3PO4 in 1,4-dioxane solvent.
- Typical conditions: reflux under argon atmosphere for several hours.
- This method allows the introduction of aryl, heteroaryl, and substituted phenyl groups at the 3-position, yielding 3-substituted 1-phenyl-1H-pyrazoles with good to excellent yields (up to 85%).
Sonogashira and Heck Couplings
- Sonogashira coupling with terminal alkynes and Heck coupling with alkenes have also been applied to pyrazole triflates to introduce ethynyl and ethenyl substituents, expanding the chemical diversity of the pyrazole derivatives.
Specific Preparation of 1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole
While direct literature on the exact compound this compound is limited, the preparation can be inferred from the general synthetic approaches for 3-substituted 1-phenylpyrazoles combined with amination strategies:
- Step 1: Formation of 3-halo or 3-triflate-1-phenylpyrazole intermediate as described above.
- Step 2: Nucleophilic substitution or palladium-catalyzed amination (Buchwald-Hartwig type) with (2R)-pyrrolidine or its derivatives to introduce the (2R)pyrrolidinyl substituent at the 3-position.
- This approach is supported by analogous syntheses where amines are introduced to pyrazole carbaldehydes or ketones in the presence of catalytic glacial acetic acid, yielding good product yields and stereoselectivity.
Summary Table of Preparation Methods
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product Type | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclocondensation | Phenylhydrazine + 4-haloacetophenone | Reflux in ethanol or DMF | 1-Phenyl-3-(haloaryl)-1H-pyrazole | 70-85 | Key intermediate for further functionalization |
| 2 | Formylation (Vilsmeier-Haack) | 1-Phenyl-3-(haloaryl)-1H-pyrazole | POCl3, DMF, 60-70 °C, 3-4 h | 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | 75-80 | Introduces aldehyde at 4-position |
| 3 | Triflation | 3-Hydroxy-1-phenyl-1H-pyrazole derivatives | Tf2O, TEA, DCM, rt, 1 h | Pyrazole triflates | 85 | Reactive intermediates for Pd-coupling |
| 4 | Pd-Catalyzed Suzuki Coupling | Pyrazole triflates + arylboronic acids | Pd(PPh3)4, K3PO4, 1,4-dioxane, reflux, inert gas | 3-Substituted 1-phenylpyrazoles | 70-85 | Versatile substitution at 3-position |
| 5 | Pd-Catalyzed Amination (Inferred) | 3-Halo or triflate pyrazole + (2R)pyrrolidine | Pd catalyst, base, suitable solvent, heat | This compound | Variable | Requires optimization for stereoselectivity |
Research Findings and Analytical Data
- Characterization of pyrazole derivatives typically involves IR, ^1H-NMR, ^13C-NMR, and elemental analysis to confirm structure and purity.
- IR spectra show characteristic absorption bands for pyrazole NH and substituent functionalities (e.g., aldehyde C=O at ~1660 cm^-1).
- NMR data confirm substitution patterns and stereochemistry; for example, the presence of pyrrolidinyl protons and their coupling constants can validate the (2R) configuration.
Chemical Reactions Analysis
1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole is utilized in scientific research for its intriguing properties. It is valuable for studying biological processes and developing innovative pharmaceuticals. Its unique structure makes it a candidate for investigating interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Insights :
- Stereochemistry : The (2R)-pyrrolidinyl group enables enantioselective interactions, unlike planar substituents (e.g., thienyl, pyrenyl) .
- Electronic Effects : Electron-donating groups (e.g., pyrrolidinyl) enhance basicity, while electron-withdrawing groups (e.g., CF₃, silyl) stabilize electrophilic positions .
Key Insights :
- Hydrogen Bonding: Chloro and pyrrolidinyl substituents enhance interactions with biological targets via H-bonding, unlike non-polar groups (e.g., CF₃) .
- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., pyrenyl) prioritize photophysical applications, while aliphatic groups (e.g., pyrrolidinyl) favor bioactivity .
Physicochemical Properties
Key Insights :
Functionalization Potential
- Click Chemistry : Azide- and alkyne-substituted pyrazoles () enable Huisgen cycloaddition for bioconjugation .
- Pd-Catalyzed Modifications : Pyrenyl derivatives undergo regioselective alkenylation for tuning fluorescence .
- Chiral Derivatization : The (2R)-pyrrolidinyl group allows stereoselective synthesis of prodrugs or receptor-specific analogs .
Biological Activity
1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole, a compound within the pyrazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its potential therapeutic applications.
Overview of Pyrazole Compounds
Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. They have been extensively studied due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound this compound is notable for its potential as a multitarget drug candidate.
1. Antioxidant and Anti-inflammatory Effects
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that certain pyrazole compounds could reduce oxidative stress markers in vitro, suggesting their potential use in treating oxidative stress-related diseases . Additionally, anti-inflammatory activities have been observed in various pyrazole derivatives, which inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
2. Neuroprotective Properties
This compound has been implicated in neuroprotection. It acts as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. In vitro studies show that this compound can enhance cholinergic transmission by preventing the breakdown of acetylcholine, thus improving cognitive functions in animal models .
3. Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various pathogens. In studies involving pyrazole derivatives, it was found that certain substitutions on the pyrazole ring significantly enhanced antibacterial effects against strains such as E. coli and Staphylococcus aureus .
The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:
- Acetylcholinesterase Inhibition : The compound binds to the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts, which is crucial for memory and learning processes.
- Antioxidant Mechanism : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby mitigating oxidative damage .
Case Study 1: Neuroprotection in Alzheimer's Models
In a recent study, researchers administered this compound to transgenic mice models of Alzheimer’s disease. The results showed a significant improvement in cognitive tests compared to control groups, alongside a reduction in amyloid plaque accumulation .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against clinical isolates of Pseudomonas aeruginosa. The study revealed that modifications in the phenyl group increased the compound's efficacy against resistant strains, achieving minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Data Table: Biological Activities of this compound
Q & A
Q. What are the standard synthetic routes for 1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole, and how can regioselectivity be controlled during its formation?
Answer: The compound is typically synthesized via cyclocondensation of phenylhydrazine with appropriate ketones or ynones. For regioselective synthesis, Pd(II)-catalyzed C–H bond alkenylation can direct functionalization at specific positions (e.g., N1-phenyl substitution facilitates C–H activation at the pyrazole ring). Solvent choice (e.g., DCM) and catalysts (e.g., BF3·Et2O) influence reaction efficiency, while column chromatography is used for purification . Control over regioselectivity is achieved by modifying substituents on starting materials, as demonstrated in pyrenylpyrazole analogs .
Q. How should researchers characterize the structural and electronic properties of this compound?
Answer: Use a combination of spectroscopic techniques:
- 1H/13C/15N NMR to confirm substitution patterns and stereochemistry (e.g., distinguishing between 3- and 5-position isomers) .
- IR spectroscopy to identify functional groups (e.g., O–H stretches in propanoloxy derivatives) .
- HRMS for molecular weight validation .
- UV-Vis spectroscopy to assess photophysical properties, such as absorption maxima shifts caused by electron-donating/withdrawing groups .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Answer: Screen for antimicrobial or antiproliferative activity using:
- Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- MTT assays on cancer cell lines to assess cytotoxicity .
- Molecular docking to predict interactions with targets like PPARγ or bacterial enzymes .
Advanced Research Questions
Q. How do electron-donating vs. electron-withdrawing substituents at the phenyl ring influence bioactivity and photophysical properties?
Answer:
- Bioactivity: Electron-withdrawing groups (e.g., -NO2, -Cl) enhance antibacterial potency by increasing electrophilicity and membrane penetration. For example, 4-nitrophenyl derivatives show higher activity against S. aureus than methoxy-substituted analogs .
- Photophysics: Substituents alter conjugation and fluorescence. Pyrenyl groups at the 3-position induce bathochromic shifts in UV-Vis spectra (~330 nm), while electron-donating groups (e.g., -OCH3) stabilize excited states, enhancing quantum yields .
Q. What computational strategies can predict reaction pathways for functionalizing the pyrazole core?
Answer:
- Quantum chemical calculations (DFT) model transition states and regioselectivity in Pd-catalyzed alkenylation .
- Reaction path search algorithms optimize conditions (e.g., solvent, temperature) by simulating intermediates .
- Machine learning identifies structure-activity relationships (SAR) from experimental data, accelerating derivative design .
Q. How can C–H activation methodologies be applied to modify the pyrrolidinyl moiety?
Answer:
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
